Cas no 82-09-7 (α-Toxicarol)

α-Toxicarol structure
Nome del prodotto:α-Toxicarol
α-Toxicarol Proprietà chimiche e fisiche
Nomi e identificatori
-
- α-Toxicarol
- 3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13aS)-
- 3H-[1]Benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-7(7aH)-one,13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS,13a
- (7aS,13aS)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one
- [ "" ]
- (7aS,13aS)-13,13a-Dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one (ACI)
- 3H-Bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one, 13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl- (7CI)
- 3H-Bis[1]benzopyrano[3,4-b:6′,5′-e]pyran-7(7aH)-one, 13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aS-cis)- (8CI)
- 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-13,13a-dihydro-3H,7aH-pyrano[2,3-c:6,5-f']dichromen-7-one
- Spectrum5_000159
- CCG-38461
- Spectrum2_001833
- BSPBio_002935
- Spectrum3_001298
- KBio2_006414
- KBioSS_001278
- NCI60_004325
- hydroxy-dimethoxy-dimethyl-[?]one
- NSC53864
- KBio2_003846
- KBio2_001278
- SPBio_001905
- SPECTRUM211224
- 82-09-7
- NCGC00095533-02
- KBio3_002155
- alpha-TOXICAROL (dl)
- CHEMBL1488225
- NSC-53864
- Spectrum4_001480
- KBioGR_002059
- -Toxicarol
- Spectrum_000798
- NCGC00095533-01
- α-toxicarol
- (-)-alpha-Toxicarol
- Toxicarol
- alpha-Toxicarol
- Toxicarin
- LMPK12060027
- CHEMBL508992
- CS-0133854
- CHEBI:9643
- Q27108457
- SCHEMBL4742046
- HY-N7563
- AKOS032949012
- (1S,14S)-11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
-
- MDL: MFCD00238696
- Inchi: 1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3/t18-,19+/m1/s1
- Chiave InChI: JLTNCZQNGBLBGO-MOPGFXCFSA-N
- Sorrisi: O=C1C2C(=CC3OC(C)(C)C=CC=3C=2O[C@H]2[C@@H]1C1C=C(OC)C(OC)=CC=1OC2)O
Proprietà calcolate
- Massa esatta: 410.13700
- Massa monoisotopica: 410.13655304g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 2
- Complessità: 706
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.4Ų
- XLogP3: 3.9
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.312±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 222 ºC
- Punto di ebollizione: 607.2±55.0 °C at 760 mmHg
- Punto di infiammabilità: 213.0±25.0 °C
- Indice di rifrazione: >1.768
- Solubilità: Insuluble (1.9E-4 g/L) (25 ºC),
- PSA: 83.45000
- LogP: 3.71350
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
α-Toxicarol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
α-Toxicarol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T21490-5mg |
α-Toxicarol |
82-09-7 | ,HPLC≥98% | 5mg |
¥4480.0 | 2023-09-06 | |
TargetMol Chemicals | TN3392-5 mg |
Alpha-Toxicarol |
82-09-7 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3392-1 mg |
Alpha-Toxicarol |
82-09-7 | 1mg |
¥2275.00 | 2022-04-26 | ||
Cooke Chemical | LN1610154-5mg |
α-Toxicarol |
82-09-7 | HPLC≥98% | 5mg |
RMB 4000.00 | 2025-02-21 | |
Ambeed | A459015-5mg |
alpha-Toxicarol |
82-09-7 | 98+% | 5mg |
$997.0 | 2025-02-27 | |
TargetMol Chemicals | TN3392-5mg |
Alpha-Toxicarol |
82-09-7 | 5mg |
¥ 3090 | 2024-07-20 | ||
TargetMol Chemicals | TN3392-1 mL * 10 mM (in DMSO) |
Alpha-Toxicarol |
82-09-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
TargetMol Chemicals | TN3392-1 ml * 10 mm |
Alpha-Toxicarol |
82-09-7 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 |
α-Toxicarol Letteratura correlata
-
David A. Russell,Julien J. Freudenreich,Hannah L. Stewart,Andrew D. Bond,Hannah F. Sore,David R. Spring Org. Biomol. Chem. 2018 16 6395
-
2. 1072. Structure and stereochemistry of sumatrol and malaccolL. Crombie,R. Peace J. Chem. Soc. 1961 5445
-
3. Formula index
-
4. 137. The methylation and ease of ring-fission of rotenone and related substancesR. S. Cahn,R. F. Phipers,J. J. Boam J. Chem. Soc. 1938 734
-
5. 221. The active principles of leguminous fish-poison plants. Part V. Derris malaccensis and Tephrosia toxicariaStanley H. Harper J. Chem. Soc. 1940 1178
82-09-7 (α-Toxicarol) Prodotti correlati
- 72458-85-6(3H-Bis(1)benzopyrano(3,4-b:6,5-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)-)
- 76-80-2(Tephrosin)
- 522-17-8(Deguelin)
- 1004192-86-2(1-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylic acid)
- 3973-62-4(3-Phenylpiperidine)
- 1261663-34-6(2-Chloro-6-fluoropyridine-3-sulfonyl chloride)
- 2877654-85-6(2-(4-{imidazo[1,2-a]pyrazin-8-yl}piperazin-1-yl)-1,3-benzoxazole)
- 1803773-35-4(Methyl 2-cyano-6-formyl-3-mercaptobenzoate)
- 1804222-88-5(2-Amino-5-ethoxyphenylpropanal)
- 313662-16-7(N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82-09-7)α-Toxicarol

Purezza:99%
Quantità:5mg
Prezzo ($):897